molecular formula C23H21ClN2O3S B302880 2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No. B302880
M. Wt: 440.9 g/mol
InChI Key: QAMFADUJOPACCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound is commonly referred to as 'compound X' in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, compound X has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. By inhibiting protein synthesis, compound X can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, compound X has been shown to have anti-inflammatory properties. Studies have also suggested that compound X may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its specificity. Unlike other anti-tumor agents, compound X has been shown to selectively target cancer cells, leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment with fewer side effects. However, one of the limitations of using compound X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of compound X. Another area of interest is the investigation of compound X's potential for the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential side effects.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 4-chlorothiophenol with 2-nitrophenylacetic acid to form a nitrothiophenylacetic acid intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The resulting amine is then coupled with 5-methyl-2-(phenoxyacetyl)aniline to form compound X.

Scientific Research Applications

Compound X has been shown to have potential pharmacological properties, particularly in the field of cancer research. Studies have shown that compound X has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21ClN2O3S/c1-16-7-12-20(25-22(27)14-29-18-5-3-2-4-6-18)21(13-16)26-23(28)15-30-19-10-8-17(24)9-11-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28)

InChI Key

QAMFADUJOPACCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.